5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Description
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C9H7ClO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 |
InChI Key |
PQYISUSRKMGKII-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications, involving careful control of reaction conditions to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: Formation of 5-chloro-2,3-dihydro-1,4-benzodioxine-6-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive intermediates . The compound’s structural features allow it to participate in various chemical transformations, influencing its biological activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Challenges and Limitations
- Solubility: The aldehyde group’s polarity may limit the target compound’s solubility in non-polar solvents, necessitating formulation adjustments for drug delivery .
- Synthetic Complexity : Introducing multiple substituents (e.g., fluorine and methoxy groups) requires multi-step protocols, increasing production costs .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and how do they influence its reactivity in synthetic chemistry?
- Methodological Answer : The compound contains a benzodioxane core with a chloro substituent at position 5 and an aldehyde group at position 5. The electron-withdrawing chlorine and the aldehyde’s electrophilic nature make it prone to nucleophilic additions (e.g., condensation reactions). To verify reactivity, employ spectroscopic methods (e.g., H/C NMR) to track aldehyde proton shifts (~9-10 ppm) and monitor electronic effects via IR spectroscopy (C=O stretch ~1700 cm) .
Q. What synthetic routes are commonly used to prepare 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde?
- Methodological Answer : A two-step approach is typical:
Core synthesis : React 5-chlorocatechol with 1,2-dibromoethane under basic conditions to form the dihydrobenzodioxane ring.
Formylation : Use Vilsmeier-Haack formylation (POCl/DMF) to introduce the aldehyde group at position 3. Optimize reaction conditions (temperature, stoichiometry) to suppress side products like over-chlorination or ring-opening .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against a reference standard.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor aldehyde oxidation to carboxylic acid derivatives via LC-MS .
Advanced Research Questions
Q. How does the chloro substituent at position 5 modulate the electronic properties of the benzodioxane ring, and what contradictions exist in reported computational data?
- Methodological Answer : The chloro group induces electron-withdrawing effects, reducing electron density at the aldehyde position (confirmed via Hammett σ constants). However, DFT calculations sometimes conflict on the extent of charge redistribution due to solvent model variations (e.g., gas-phase vs. implicit solvation). Resolve discrepancies by cross-validating with experimental UV-Vis spectra and X-ray crystallography (if available) .
Q. What strategies can address low yields in cross-coupling reactions involving the aldehyde group (e.g., Suzuki-Miyaura couplings)?
- Methodological Answer : The aldehyde’s sensitivity to strong bases or oxidants often limits coupling efficiency. Strategies include:
- Protection : Convert the aldehyde to a stable acetal before coupling, then deprotect post-reaction.
- Catalyst optimization : Use Pd(OAc)/SPhos with mild bases (KCO) to minimize side reactions. Monitor reaction progress via TLC with fluorescence indicators .
Q. How can researchers reconcile contradictory bioactivity data for derivatives of this compound in antimicrobial assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols by:
Using a common microbial strain panel (e.g., ATCC standards).
Pre-dissolving compounds in DMSO (<1% v/v) to avoid solvent toxicity.
Including positive controls (e.g., ciprofloxacin) and validating via dose-response curves (IC calculations) .
Q. What computational tools are effective for predicting the metabolic pathways of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in drug discovery contexts?
- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to model Phase I/II metabolism. Focus on aldehyde oxidation to carboxylic acid (CYP450-mediated) and glucuronidation. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to differentiate between steric and electronic effects in reactions involving this compound?
- Methodological Answer :
- Steric effects : Compare reactivity with bulkier analogs (e.g., 5-bromo vs. 5-chloro derivatives) in nucleophilic substitutions.
- Electronic effects : Use Hammett plots by synthesizing derivatives with varying substituents (e.g., -NO, -OCH) and measure rate constants for reactions like aldol condensation. Analyze via linear free-energy relationships .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
